molecular formula C21H15FN4O B5008490 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide

Cat. No. B5008490
M. Wt: 358.4 g/mol
InChI Key: ZLGRFLSGQYHOSJ-MLPAPPSSSA-N
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Description

The compound “N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide” is a complex organic molecule that contains several functional groups. It has a benzotriazole moiety, which is a type of heterocyclic compound, attached to a phenylacrylamide group via a nitrogen atom. The presence of a fluorophenyl group suggests that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzotriazole and phenylacrylamide groups are likely to contribute significantly to the compound’s overall structure. The fluorine atom on the phenyl group could also influence the compound’s electronic structure and potentially its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Handling such a compound would likely require standard safety precautions for dealing with chemicals, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could involve further studies to fully elucidate its physical and chemical properties, reactivity, and potential applications. This could include experimental studies to determine its precise molecular structure, as well as theoretical studies to predict its properties and reactivity .

properties

IUPAC Name

(Z)-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O/c22-16-7-10-18(11-8-16)26-24-19-12-9-17(14-20(19)25-26)23-21(27)13-6-15-4-2-1-3-5-15/h1-14H,(H,23,27)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGRFLSGQYHOSJ-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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